molecular formula C9H10ClF2NO3 B2741432 3-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride CAS No. 2470435-91-5

3-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride

Cat. No.: B2741432
CAS No.: 2470435-91-5
M. Wt: 253.63
InChI Key: XBKUSFRXPFNWJP-UHFFFAOYSA-N
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Description

3-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride is a chemical compound with the molecular formula C9H9F2NO3·HCl. It is known for its unique structure, which includes a benzoic acid moiety substituted with an amino-difluoroethoxy group. This compound is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride typically involves the reaction of 3-hydroxybenzoic acid with 2-amino-1,1-difluoroethane in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce benzyl alcohol derivatives.

Scientific Research Applications

3-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride involves its interaction with specific molecular targets. The amino-difluoroethoxy group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Aminoethoxy)benzoic acid
  • 3-(2-Amino-1,1-difluoroethoxy)phenol
  • 3-(2-Amino-1,1-difluoroethoxy)benzaldehyde

Uniqueness

3-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical properties such as increased stability and reactivity compared to similar compounds. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2-amino-1,1-difluoroethoxy)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO3.ClH/c10-9(11,5-12)15-7-3-1-2-6(4-7)8(13)14;/h1-4H,5,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKUSFRXPFNWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(CN)(F)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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